molecular formula C5H10ClF3N2O2S B13514543 1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride

1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride

Cat. No.: B13514543
M. Wt: 254.66 g/mol
InChI Key: ZRLVDKOFTHFBCO-UHFFFAOYSA-N
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Description

1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethanesulfonyl group and an amine group, forming a hydrochloride salt.

Preparation Methods

The synthesis of 1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is a strong electron-withdrawing group, which can influence the compound’s reactivity and binding affinity to biological targets. The pyrrolidine ring provides structural rigidity and can interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the trifluoromethanesulfonyl group with the pyrrolidine ring, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C5H10ClF3N2O2S

Molecular Weight

254.66 g/mol

IUPAC Name

1-(trifluoromethylsulfonyl)pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C5H9F3N2O2S.ClH/c6-5(7,8)13(11,12)10-2-1-4(9)3-10;/h4H,1-3,9H2;1H

InChI Key

ZRLVDKOFTHFBCO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)S(=O)(=O)C(F)(F)F.Cl

Origin of Product

United States

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